molecular formula C27H23ClKN3O6S B13797033 2-Anthracenesulfonic acid, 1-amino-4-((3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monopotassium salt CAS No. 71873-50-2

2-Anthracenesulfonic acid, 1-amino-4-((3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monopotassium salt

Cat. No.: B13797033
CAS No.: 71873-50-2
M. Wt: 592.1 g/mol
InChI Key: SLQOGIMLZHEANK-UHFFFAOYSA-M
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Description

This compound is a potassium salt of a substituted anthracenesulfonic acid derivative. Its structure includes:

  • A 9,10-dihydro-9,10-dioxoanthracene core, providing a planar aromatic system.
  • A sulfonic acid group at position 2, enhancing water solubility.
  • An amino group at position 1 and a complex substituent at position 4: A 2,4,6-trimethylphenyl group linked via an amine. A 2-chloro-1-oxo-2-propenyl (chloroacryloyl) moiety attached to the phenyl group.

The monopotassium salt further improves solubility for industrial or biological use .

Properties

CAS No.

71873-50-2

Molecular Formula

C27H23ClKN3O6S

Molecular Weight

592.1 g/mol

IUPAC Name

potassium;1-amino-4-[3-[(2-chloroprop-2-enoylamino)methyl]-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C27H24ClN3O6S.K/c1-12-9-13(2)24(14(3)18(12)11-30-27(34)15(4)28)31-19-10-20(38(35,36)37)23(29)22-21(19)25(32)16-7-5-6-8-17(16)26(22)33;/h5-10,31H,4,11,29H2,1-3H3,(H,30,34)(H,35,36,37);/q;+1/p-1

InChI Key

SLQOGIMLZHEANK-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1CNC(=O)C(=C)Cl)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[K+]

Origin of Product

United States

Biological Activity

The compound 2-Anthracenesulfonic acid, 1-amino-4-((3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monopotassium salt is a complex anthraquinone derivative with potential biological activities. This article reviews its biological activity based on available literature, focusing on neuroprotective effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C14H14ClN3O5S\text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_5\text{S}

This structure includes:

  • Anthraquinone core : Known for various biological activities.
  • Sulfonic acid group : Enhances solubility and biological interactions.
  • Amino groups : Potential sites for receptor interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related anthraquinone compounds. For instance, Anthraquinone-2-sulfonic acid (AQ2S) has been shown to inhibit caspase activity and promote cell survival in neuronal models exposed to oxidative stress. The proposed mechanisms include:

  • Caspase Inhibition : AQ2S significantly reduced caspase 3/7 activity in neuronal cells subjected to staurosporine-induced injury .
  • AKT Activation : Treatment with AQ2S led to increased phosphorylation of AKT, a key pro-survival kinase involved in cellular stress responses .
StudyConcentrationEffect Observed
75 μM AQ2SReduced cell death from H₂O₂
125 μM AQ2SInhibited caspase-3 activation

Antimicrobial Activity

Anthraquinones have been explored for their antimicrobial properties. Certain derivatives have shown efficacy against sulfate-reducing bacteria by inhibiting sulfide production. This effect is particularly relevant in environmental microbiology and bioremediation processes . The mechanism involves interference with ATP sulfurylase activity, leading to energy depletion in bacteria.

Case Studies

A review of various studies indicates that anthraquinone derivatives exhibit a range of biological activities:

  • Neuroprotection :
    • In vitro studies demonstrated that AQ2S protects cortical neurons from oxidative damage by inhibiting apoptosis pathways.
    • The compound was effective at concentrations as low as 75 μM in preventing cell death induced by staurosporine and hydrogen peroxide .
  • Antimicrobial Effects :
    • Anthraquinones were tested against sulfate-reducing bacteria in controlled environments, showing significant inhibition of sulfide production at specific concentrations .
    • These findings suggest potential applications in wastewater treatment and environmental management.

The biological activities of the compound are attributed to several mechanisms:

  • Inhibition of apoptotic pathways through caspase inhibition.
  • Activation of survival signaling pathways , particularly involving AKT.
  • Interference with microbial metabolic processes , specifically targeting ATP-dependent reactions in bacteria.

Scientific Research Applications

Dyeing and Pigment Industry

This compound is utilized as a dye due to its vibrant color properties. It is particularly effective in dyeing textiles and paper products. Its sulfonic acid group enhances solubility in water, making it suitable for aqueous dyeing processes.

Biological Studies

Research indicates that derivatives of anthracenesulfonic acids exhibit antimicrobial and antitumor activities. Studies have shown that this compound can inhibit the growth of certain bacterial strains and cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry found that modifications of anthracenesulfonic acids led to increased cytotoxicity against human cancer cells .

Environmental Applications

The compound has been assessed for its ecological impact due to its persistence and potential toxicity to aquatic organisms. It has been included in environmental screening assessments to evaluate its bioaccumulation potential .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of various analytes. Its ability to form complexes with metal ions makes it useful in spectroscopic analyses.

Data Tables

Activity TypeObservations
AntimicrobialInhibits growth of E.coli
AntitumorCytotoxic to cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Sodium 1-Amino-4-[(2-Methoxyphenyl)amino]-9,10-Dioxo-9,10-Dihydro-2-Anthracenesulfonate

  • Structure : Differs in the phenyl substituent (2-methoxy vs. 2,4,6-trimethyl) and lacks the chloroacryloyl group.
  • Properties: Molecular weight: 446.409 g/mol (vs. ~580 g/mol for the target compound). Lower steric hindrance due to the smaller methoxy group. Predicted to be non-irritant in silico, contrasting with the irritant nature of trimethylphenyl analogs .
  • Applications : Used in dye synthesis, with methoxy groups influencing color fastness .

2-Anthracenesulfonic Acid, 1-Amino-9,10-Dihydro-9,10-Dioxo-4-(2,4,6-Trimethylanilino)-Monosodium Salt

  • Structure: Shares the 2,4,6-trimethylanilino group but lacks the chloroacryloyl chain.
  • Properties: Irritant endpoint (actual) vs. non-irritant prediction (distance: 0.744). Sodium salt reduces solubility compared to potassium.
  • Applications : Structural similarity suggests utility in VEGFR-2 inhibition, though the absence of chloroacryloyl may reduce binding affinity .

1-Amino-4-[(4-Aminophenyl)amino]-9,10-Dioxo-9,10-Dihydro-2-Anthracenesulfonic Acid

  • Structure: Features a 4-aminophenyl group instead of trimethylphenyl.
  • Properties: Higher hydrogen bond donor count (4 vs. 3 in the target compound). Enhanced polarity (Topological Polar Surface Area: 161 Ų) improves aqueous solubility.
  • Applications: Potential in photodynamic therapy due to increased electron-rich groups .

Sodium 1-Amino-4-(Cyclohexylamino)-9,10-Dihydro-9,10-Dioxo-2-Anthracenesulfonate

  • Structure: Cyclohexylamino substituent introduces bulkier hydrophobic groups.
  • Properties :
    • Reduced water solubility compared to aryl-substituted analogs.
    • Used in hydrophobic dye applications (e.g., Telon Blue RRL) .

Preparation Methods

Sulfonation of Anthracene

  • Starting material: Anthracene.
  • Reagent: Sulfuric acid or chlorosulfonic acid.
  • Procedure: Anthracene is sulfonated under controlled temperature to introduce the sulfonic acid group predominantly at the 2-position, yielding 2-anthracenesulfonic acid.
  • Notes: Reaction temperature and time are critical to control regioselectivity and avoid polysulfonation.

Amination at the 1-Position

  • Method: Nitration followed by reduction or direct amination.
  • Procedure: The 1-position is functionalized by introducing an amino group, either by nitration of anthracenesulfonic acid followed by catalytic hydrogenation or by nucleophilic aromatic substitution with ammonia derivatives.
  • Catalysts: Pd/C or Raney Ni for reduction steps.

Attachment of the 3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl)amino Group

  • Step 1: Synthesis of the substituted aromatic amine intermediate.
    • The 2,4,6-trimethylphenyl amine is functionalized with a chloromethyl group at the 3-position.
  • Step 2: Reaction of the chloromethyl intermediate with 2-chloro-1-oxo-2-propenyl amine (acryloyl chloride derivative) to form the amide linkage.
  • Step 3: Coupling of this substituted amine to the 1-amino-4-position of the anthracenesulfonic acid derivative via nucleophilic aromatic substitution or amide bond formation.

Formation of the Monopotassium Salt

  • Procedure: Neutralization of the sulfonic acid group with potassium hydroxide or potassium carbonate to form the monopotassium salt.
  • Control: Stoichiometric control to ensure monopotassium salt formation rather than dipotassium or other salts.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product Intermediate
1 Sulfonation Anthracene Sulfuric acid or chlorosulfonic acid Controlled temperature (80-120°C) 2-Anthracenesulfonic acid
2 Amination 2-Anthracenesulfonic acid Nitrating agent + Pd/C or Raney Ni Nitration then catalytic hydrogenation 1-Amino-2-anthracenesulfonic acid
3a Chloromethylation 2,4,6-Trimethylaniline Chloromethyl methyl ether or formaldehyde + HCl Acidic conditions 3-(Chloromethyl)-2,4,6-trimethylaniline
3b Amide formation 3-(Chloromethyl)-2,4,6-trimethylaniline + acryloyl chloride Base (e.g., triethylamine) Low temperature (0-5°C) 3-(((2-chloro-1-oxo-2-propenyl)amino)methyl)-2,4,6-trimethylphenyl amine
3c Coupling 1-Amino-2-anthracenesulfonic acid + substituted amine Coupling agent or direct substitution Mild heating (50-80°C) Target compound precursor
4 Salt formation Target compound precursor KOH or K2CO3 Aqueous solution, room temp Monopotassium salt of target compound

Analytical and Research Data Supporting Preparation

Q & A

Q. How can researchers design a reproducible synthesis protocol for this compound?

Methodological Answer : Synthesis typically involves multi-step organic reactions:

Anthraquinone Core Formation : Start with anthracene sulfonation followed by oxidation to introduce the 9,10-diketone moiety .

Amino Group Functionalization : Use nucleophilic substitution or reductive amination to attach the 1-amino group.

Chloropropeonyl Linker Addition : React the intermediate with 2-chloroacryloyl chloride under anhydrous conditions to form the propenylamino bridge .

Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization (aqueous ethanol) to isolate the monopotassium salt .
Critical Parameters : Monitor pH during sulfonation (optimal: 6–8) and use inert atmospheres for amination steps to prevent oxidation.

Q. What analytical techniques are essential for characterizing purity and structure?

Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key groups:
    • δ 10.2 ppm (NH of anthracene amino group).
    • δ 6.8–7.5 ppm (aromatic protons).
    • δ 2.1–2.4 ppm (trimethylphenyl CH₃) .
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular weight (e.g., [M–K]⁻ ion at m/z ≈ 550) .

Q. How does the sulfonate group influence solubility and stability?

Methodological Answer :

  • Solubility : The sulfonate group enhances water solubility (≥50 mg/mL at 25°C), enabling aqueous-phase reactions. Use polar aprotic solvents (e.g., DMF) for hydrophobic intermediates .
  • Stability : The compound is stable in neutral aqueous solutions but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions. Store at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis spectral data across different solvents?

Methodological Answer :

  • Hypothesis : Solvent polarity affects the π→π* transitions of the anthracene core and charge-transfer interactions.

  • Experimental Design :

    • Measure UV-Vis spectra in solvents of varying polarity (water, DMSO, chloroform).
    • Compare λ_max shifts: Polar solvents (water) may show hypsochromic shifts due to reduced conjugation .
    • Validate with computational modeling (TD-DFT) to correlate observed peaks with electronic transitions .
  • Example Data :

    Solventλ_max (nm)ε (L·mol⁻¹·cm⁻¹)
    Water3201.2 × 10⁴
    DMSO3459.8 × 10³

Q. What strategies optimize regioselective functionalization of the anthracene core?

Methodological Answer :

  • Protecting Groups : Temporarily block the sulfonate group with tert-butyl esters to direct electrophilic substitution to the 4-position .
  • Catalysis : Use Pd-mediated C–H activation to selectively modify the 1-amino group without affecting the diketone .
  • Validation : Monitor reaction progress with TLC (silica, n-hexane/ethyl acetate 3:1) and confirm regiochemistry via NOESY NMR .

Q. How do structural analogs differ in biomolecular interactions?

Methodological Answer :

  • Case Study : Compare binding to serum albumin (BSA):
    • Target Compound : Higher affinity (Kd ≈ 10⁻⁶ M) due to the chloropropeonyl group’s electrophilicity.
    • Analog (e.g., methoxy-substituted) : Reduced binding (Kd ≈ 10⁻⁵ M) due to steric hindrance .
  • Methods :
    • Fluorescence quenching assays (λ_ex = 280 nm, λ_em = 340 nm).
    • Molecular docking (AutoDock Vina) to identify key binding residues (e.g., Lys-136) .

Q. What mechanistic insights explain conflicting reports on photodegradation pathways?

Methodological Answer :

  • Contradiction : Some studies suggest radical-mediated degradation, while others propose hydrolytic cleavage.
  • Resolution :
    • Radical Traps : Add TEMPO (a radical scavenger) during light exposure. If degradation slows, radicals dominate .
    • pH Studies : Accelerated degradation at pH 12 supports hydrolysis of the propenylamino bridge .
  • Analytical Tools : LC-MS to identify degradation products (e.g., anthraquinone sulfonic acid fragments) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

StepIntermediateKey Functional GroupsPurification Method
19,10-Dioxoanthracene-2-sulfonateSulfonate, diketoneRecrystallization
21-Amino-4-anilino derivativeAmino, aryl aminoColumn Chromatography
3Chloropropeonyl-linked productPropenylamino, chloroSolvent Extraction

Q. Table 2. Stability Under Stress Conditions

ConditionDegradation Rate (t₁/₂)Major Degradation Product
UV Light (365 nm)24 hoursDesulfonated anthraquinone
pH 2.048 hoursHydrolyzed amino derivative
60°C (dry)>7 daysNo significant change

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